molecular formula C15H32Sn B177447 Cyclopropyltributylstannane CAS No. 17857-70-4

Cyclopropyltributylstannane

Cat. No. B177447
CAS RN: 17857-70-4
M. Wt: 331.1 g/mol
InChI Key: RUCOUXAHBYBPHL-UHFFFAOYSA-N
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Description

Cyclopropyltributylstannane is a chemical compound with the empirical formula C15H32Sn . It is a solid substance and is used as a drug precursor that facilitates the synthesis of diverse organic entities . It is particularly valuable in the spheres of cancer, HIV/AIDS, and neurological disorder management .


Molecular Structure Analysis

The molecular weight of Cyclopropyltributylstannane is 331.12 . The SMILES string representation of its structure is CCCCSn(CCCC)C1CC1 .


Physical And Chemical Properties Analysis

Cyclopropyltributylstannane is a solid substance . Its molecular formula is C15H32Sn, and it has a molecular weight of 331.12 .

Scientific Research Applications

Cyclopropyltributylstannane is a chemical compound with the empirical formula C15H32Sn . It’s a solid substance with a molecular weight of 331.12 . This compound is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .

While specific applications of Cyclopropyltributylstannane are not mentioned, compounds with cyclopropane rings, like Cyclopropyltributylstannane, have gained much attention in scientific research. They exist in many natural products and have been widely used in various fields :

  • Organic Synthesis : Cyclopropanes are used as versatile building blocks in organic synthesis . They have unique reactivity due to the strain in the three-membered ring .
  • Medicinal Chemistry : Cyclopropanes are found in many biologically active natural products and pharmaceuticals . Their unique structure and reactivity often contribute to the biological activity of these compounds .
  • Materials Science : The unique properties of cyclopropanes have also made them useful in materials science .
  • (4+3) Cycloaddition in Synthesis of Natural Products : (4+3) Cycloadditions have been widely applied in synthesis, especially in the synthesis of natural products . Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .

  • Peptide Applications : Synthetic peptides have found their places in biochemistry, molecular biology, and immunology . They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, and the design of novel enzymes . Synthetic peptides can be manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .

  • Biotechnology : Biotech companies have discovered new peptides that hold valuable pharmacologic properties . The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications .

  • (4+3) Cycloaddition in Synthesis of Natural Products : (4+3) Cycloadditions have been widely applied in synthesis, especially in the synthesis of natural products . Many of these natural product target frameworks have cycloheptane subunits, for which the (4+3) cycloaddition is a convergent strategy for their assembly .

  • Peptide Applications : Synthetic peptides have found their places in biochemistry, molecular biology, and immunology . They are extremely useful in studies regarding polypeptides, peptide hormones, hormone analogues, and the design of novel enzymes . Synthetic peptides can be manipulated in order to obtain large levels of gene expression, gene silencing, and even tumor targeting .

  • Biotechnology : Biotech companies have discovered new peptides that hold valuable pharmacologic properties . The routine synthesis of large polypeptides or small proteins of 30-100 amino acids has enhanced peptide applications .

  • Cyclopropene Chemistry : The transformations of cyclopropenes have attracted the attention of organic chemists for decades . As readily accessible strained carbocycles, cyclopropenes show a diverse range of reactivities . This includes reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .

  • Bottlebrush Copolymers : Bottlebrush copolymers contain two (or more) different types of polymeric side-chains . Recent work has explored the diverse properties and functions of bottlebrush polymers and copolymers in solutions, films, and melts, and applications explored include photonic materials, bottlebrush films for lithographic patterning, drug delivery, and tumor .

Safety And Hazards

The safety data sheet for Cyclopropyltributylstannane was not available in the search results. Therefore, the specific safety and hazard information could not be retrieved .

properties

IUPAC Name

tributyl(cyclopropyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-2-3-1;/h3*1,3-4H2,2H3;1H,2-3H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUCOUXAHBYBPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70449402
Record name Cyclopropyltributylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyltributylstannane

CAS RN

17857-70-4
Record name Cyclopropyltributylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70449402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropyltributylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tri-n-butyltin chloride (4 g, 11.8 mmol) in THF (20 mL) at 0° C. is added 0.5 M cyclopropylmagnesium bromide in THF (28.3 mL, 14.2 mmol). The reaction mixture is stirred under N2 at ambient temperature for 4 h and poured into pH 7 aqueous buffer. The resulting mixture is extracted with diethyl ether, washed with brine, dried over magnesium sulfate and filtered through sintered funnel. The filtrate is concentrated and the residue is distilled under vacuum to give tributylcyclopropyltin as a colorless oil which is used in the next step without further purification.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
28.3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
PDG Coish - 1996 - open.library.ubc.ca
The thesis is divided into three sections. Section 1 describes the stereoselective preparation of 2-and 3-iodo-2-alken-l-ols by a variety of methods and the cyclopropanation of these …
Number of citations: 6 open.library.ubc.ca
V Farina, V Krishnamurthy, WJ Scott - 1998 - books.google.com
A guide to making optimal use of one of the most important tools available to today's synthetic organic chemist Compatible with virtually all functional groups without protection and …
Number of citations: 242 books.google.com
WD Schmitz, D Romo - Tetrahedron letters, 1996 - Elsevier
… Importantly, use of cyclopropyltributylstannane indeed provided the cyclopropyl adduct lid. However, this …
Number of citations: 39 www.sciencedirect.com

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